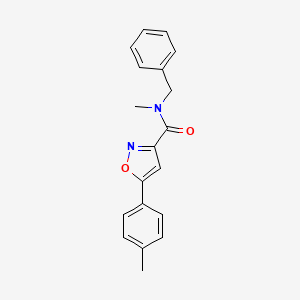
N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with the following structural formula:
C19H18N2O2
This compound belongs to the class of oxazole derivatives, which are heterocyclic compounds containing a five-membered ring containing one oxygen and one nitrogen atom. The benzyl and methyl groups attached to the oxazole ring contribute to its unique properties.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide. One common approach involves the condensation of an appropriate benzylamine (such as benzylamine itself) with 4-methylphenyl isocyanate, followed by cyclization to form the oxazole ring. The methyl group can be introduced during the synthesis.
Reaction Conditions:: The reaction typically occurs under mild conditions, with suitable solvents and catalysts. Precise reaction conditions may vary depending on the specific synthetic route chosen.
Industrial Production Methods:: While I don’t have specific information on large-scale industrial production, laboratories and research facilities can synthesize this compound using the methods described above.
Chemical Reactions Analysis
Types of Reactions:: N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the benzyl group or the methyl group.
Reduction: Reduction of the oxazole ring or other functional groups.
Substitution: Substitution reactions at the benzyl or methyl positions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The major products depend on the specific reaction and conditions. For example, oxidation may lead to carboxylic acid derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.
Industry: If scaled up, it could have applications in materials science or other industrial fields.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide with related oxazole derivatives. Its uniqueness lies in the combination of the benzyl, methyl, and oxazole moieties.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-14-8-10-16(11-9-14)18-12-17(20-23-18)19(22)21(2)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
ZLKZAIQNSYNJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


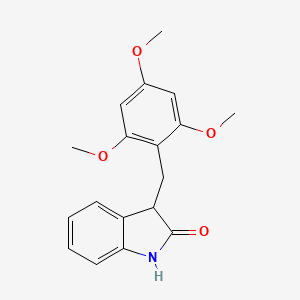
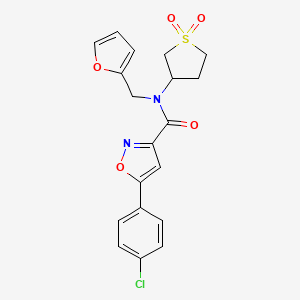
![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B11345063.png)
![(4-Benzylpiperazin-1-yl){1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11345065.png)
![Ethyl 4-({[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11345079.png)
![N,N-diethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11345085.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B11345086.png)
![N-(2,5-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345092.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11345096.png)
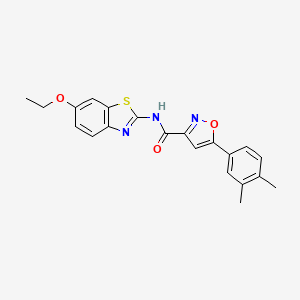
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-ethoxybenzamide](/img/structure/B11345103.png)
![2-(4-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11345111.png)
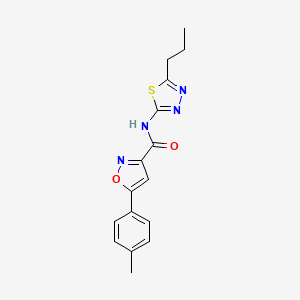
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11345117.png)
